3'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone

Description

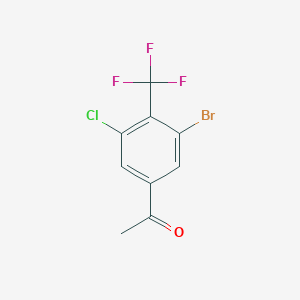

3'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative with a trifluoromethyl group at the 4'-position, bromine at 3', and chlorine at 5'. This compound is structurally characterized by its electron-withdrawing substituents, which influence its reactivity and physical properties.

Properties

IUPAC Name |

1-[3-bromo-5-chloro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O/c1-4(15)5-2-6(10)8(7(11)3-5)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOUETROUYIMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method includes the use of pyridine hydrobromide perbromide as the brominating agent and acetic acid as the solvent . The reaction is carried out at a temperature of 90°C with a molar ratio of substrate to brominator being 1.0:1.1 .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis starting from commercially available precursors. For example, the bromination of o-amino benzotrifluoride followed by chlorination can yield 4-bromo-2-chloro-6-trifluoromethylaniline, which is then diazotized and treated with hypophosphorous acid to obtain 1-bromo-3-chloro-5-(trifluoromethyl)benzene. This intermediate is then converted into the final product through a Grignard reaction with an acylation reagent .

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

Bromination: Pyridine hydrobromide perbromide in acetic acid at 90°C.

Grignard Reaction: Magnesium chips and acylation reagents under anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Scientific Research Applications

Chemistry: 3’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs due to its ability to undergo various chemical modifications .

Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances the compound’s electrophilicity, making it susceptible to nucleophilic attack . The carbonyl group in the acetophenone moiety can participate in various reactions, including nucleophilic addition and substitution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Analysis

The compound’s uniqueness arises from the combination of bromine , chlorine , and trifluoromethyl groups. Below is a comparison with key analogs:

3'-Bromo-5'-(trifluoromethyl)acetophenone (Thermo Scientific™)

- Substituents : Bromine (3'), trifluoromethyl (5').

- Molecular Formula : C₉H₆BrF₃O.

- Molecular Weight : 267.04 g/mol.

- Melting Point : <25°C.

- Applications : Used as an intermediate in pharmaceutical synthesis .

2'-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

- Substituents : Bromine (2'), methoxy (4').

- Molecular Formula : C₉H₉BrO₂.

- Molecular Weight : 245.07 g/mol.

- Applications : Employed in organic synthesis under controlled conditions; the methoxy group acts as an electron-donating substituent, contrasting with the electron-withdrawing trifluoromethyl group in the target compound .

4'-(Trifluoromethyl)acetophenone (CAS 709-63-7)

- Substituents : Trifluoromethyl (4').

- Molecular Weight : 188.14 g/mol.

- Melting Point : 30–33°C.

- Reactivity : The lack of halogens (Br/Cl) simplifies its use in Friedel-Crafts acylations but limits utility in cross-coupling reactions .

3'-Bromo-5'-chloro-2'-hydroxyacetophenone (TCI America™)

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| 3'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone* | ~303.5 (inferred) | N/A | Br (3'), Cl (5'), CF₃ (4') | High NAS potential due to halogens |

| 3'-Bromo-5'-(trifluoromethyl)acetophenone | 267.04 | <25°C | Br (3'), CF₃ (5') | Moderate steric hindrance |

| 4'-(Trifluoromethyl)acetophenone | 188.14 | 30–33°C | CF₃ (4') | Electron-deficient aromatic system |

| 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | 249.49 | 100°C | Br (3'), Cl (5'), OH (2') | Polar, H-bond donor |

*Inferred data based on structural analogs.

Biological Activity

3'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of acetophenones, which are known for their diverse pharmacological properties. The presence of halogen substituents and a trifluoromethyl group enhances its reactivity and biological profile.

Molecular Structure

- Molecular Formula : C9H6BrClF3O

- Molecular Weight : 304.49 g/mol

Functional Groups

- Bromine (Br) : Affects nucleophilicity and can participate in substitution reactions.

- Chlorine (Cl) : Similar to bromine, it influences the compound's reactivity.

- Trifluoromethyl (CF3) : Enhances lipophilicity and metabolic stability.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For example, derivatives of acetophenone have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

Case Studies

-

In Vitro Studies :

- A study evaluated the antiproliferative effects of acetophenone derivatives against human cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). Compounds similar to this compound showed growth inhibition percentages (GI%) ranging from 50% to over 90% at concentrations around 100 µM .

- Mechanism of Action :

Antimicrobial Activity

Compounds with similar halogenated structures have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound might exhibit activity against various bacterial strains, although specific data on this compound remains limited.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as trifluoromethyl and halogens appears to enhance the biological activity of acetophenone derivatives. The SAR studies indicate that modifications at the para and meta positions significantly influence the potency of these compounds against cancer cells .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.